molecular formula C21H15F2N3O3S B2942125 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-39-8

2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2942125
CAS No.: 898456-39-8
M. Wt: 427.43
InChI Key: PSXHVYAOAOSPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its molecular structure is characteristic of ATP-competitive kinase inhibitors, featuring a quinazolin-4-one core, a common pharmacophore found in many established kinase-targeting compounds [https://pubs.acs.org/doi/10.1021/jm901880p]. The primary research value of this compound lies in its potential to selectively inhibit specific protein kinases involved in intracellular signaling pathways. Researchers are investigating its utility as a chemical probe to elucidate the complex roles of kinases in disease models, with a strong focus on oncology. The presence of the difluorobenzenesulfonamide moiety is a key structural element that can enhance binding affinity and selectivity towards certain kinase domains, a strategy widely employed in medicinal chemistry [https://www.nature.com/articles/nrd4359]. By potently and selectively inhibiting its target kinases, this compound can be used to modulate downstream signaling cascades, such as those regulating cell proliferation and survival. Current applications are confined to basic research, where it is used in cell-based assays and in vitro enzymatic studies to validate novel kinase targets, understand signaling networks, and explore the mechanisms of diseases driven by aberrant kinase activity.

Properties

IUPAC Name

2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c1-13-24-19-8-3-2-7-17(19)21(27)26(13)16-6-4-5-15(12-16)25-30(28,29)20-10-9-14(22)11-18(20)23/h2-12,25H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXHVYAOAOSPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multi-step process. The initial step usually involves the formation of the quinazolinone core through the condensation of an appropriate anthranilic acid derivative with an aldehyde. Subsequent steps involve the introduction of the 2,4-difluoro groups, followed by sulfonamidation to attach the benzenesulfonamide moiety. The precise reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is scaled up by employing efficient and cost-effective synthetic routes. Large-scale reactors and automated processes ensure consistency and quality. Key considerations include the availability of starting materials, reaction efficiency, and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Selective reduction can be used to modify specific functional groups, such as reducing the quinazolinone ring.

  • Substitution: : The difluoro and sulfonamide groups provide sites for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: : Conditions depend on the desired substitution; nucleophilic substitutions may use bases like sodium hydroxide, while electrophilic substitutions might involve acid catalysts.

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

2,4-Difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide finds applications in several research areas:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Its structural motifs are explored in drug discovery and design, particularly for anti-cancer and anti-inflammatory agents.

  • Medicine: : Investigated for its potential therapeutic effects and mechanism of action in treating various diseases.

  • Industry: : Utilized in developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound's mechanism of action is primarily linked to its interaction with molecular targets, such as enzymes or receptors. It may inhibit specific pathways by binding to active sites or altering protein conformation. Detailed studies involving molecular docking and biochemical assays help elucidate these interactions and their biological consequences.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 2,4-difluoro motif in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., compounds) .
  • Quinazolinone Modifications: The 2-methyl group on the quinazolinone core differentiates it from S-alkylated derivatives (e.g., methylthio in ), which may alter tautomeric behavior or enzyme interactions .
  • Linker Diversity : Compounds with ethyl or triazole linkers (e.g., ) exhibit varied pharmacokinetic profiles due to differences in polarity and steric hindrance .

Biological Activity

The compound 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C22H17F2N3O3SC_{22}H_{17}F_2N_3O_3S, with a molecular weight of approximately 441.45 g/mol. The structure features a benzenesulfonamide moiety and a quinazoline derivative, which are known to exhibit various biological activities.

Structural Characteristics

ComponentDescription
Molecular Formula C22H17F2N3O3SC_{22}H_{17}F_2N_3O_3S
Molecular Weight 441.45 g/mol
Functional Groups Benzenesulfonamide, Quinazoline
Fluorine Substituents Two fluorine atoms at positions 2 and 4

Anticancer Activity

Research indicates that derivatives of compounds containing quinazoline and benzenesulfonamide scaffolds exhibit significant anticancer properties. For instance, in a study evaluating various quinazoline derivatives, compounds similar to 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide demonstrated notable cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Cytotoxicity Evaluation

In a comparative analysis, several synthesized quinazoline derivatives were tested for their cytotoxic effects on HCT-116 cancer cells. The results showed that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like 5-fluorouracil. The mechanism of action was further elucidated through apoptosis assays, revealing that these compounds induce cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound A Staphylococcus aureus32 µg/mL
Compound B Escherichia coli16 µg/mL
2,4-Difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide TBDTBD

The biological activity of 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is hypothesized to stem from its ability to interact with specific biological targets such as enzymes or receptors. Molecular docking studies have suggested strong binding affinities to targets involved in cancer progression and microbial resistance .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Preliminary studies utilizing computational models have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further experimental validation is required to confirm these findings.

Pharmacokinetic Parameters

ParameterValue
Bioavailability TBD
Half-life TBD
Metabolism Liver (Cytochrome P450 involvement)

Q & A

Basic: What are the established synthetic routes for 2,4-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves two key steps:

Quinazolinone Core Formation : React substituted anthranilic acids (e.g., 2-amino-4-methoxybenzoic acid) with thiourea derivatives or isothiocyanates under reflux in alcoholic solvents (e.g., ethanol) to form the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold .

Sulfonamide Coupling : Introduce the 2,4-difluorobenzenesulfonamide group via nucleophilic substitution or coupling reactions, often using 3-isothiocyanato-benzenesulfonamide intermediates .
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of quinazolinone precursor to sulfonamide reagent minimizes side products.
  • Temperature Control : Reflux at 80–90°C for 4–6 hours balances yield and decomposition risks .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should be analyzed?

Answer:

  • ¹H/¹³C NMR :
    • Quinazolinone Ring : Aromatic protons appear at δ 7.48–8.05 ppm (DMSO-d6), with distinct deshielding for the 4-oxo group (C=O at ~177 ppm in ¹³C NMR) .
    • Sulfonamide NH2 : Two singlet protons (δ ~7.48 ppm) that disappear upon D2O exchange .
  • ESI-MS : Molecular ion peaks should match the theoretical m/z (e.g., [M − H]⁻ at ~457.9 for brominated analogs) .
  • Elemental Analysis : Carbon/nitrogen ratios must align with calculated values (±0.3% tolerance) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2,4-difluoro and 2-methyl-4-oxoquinazolinyl substituents?

Answer:

  • Substituent Variation :
    • Replace 2,4-difluoro with chloro or methoxy groups to assess halogen/size effects.
    • Modify the 2-methyl group on the quinazolinone to ethyl or hydrogen to probe steric tolerance .
  • Assay Design :
    • In Vitro : Test kinase inhibition (e.g., RET or PI3K) using fluorescence polarization assays.
    • Cellular Models : Evaluate cytotoxicity in NSCLC cell lines (e.g., LC-2/ad) with IC50 comparisons to analogs like Omipalisib .
  • Data Interpretation : Use multivariate analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: What experimental strategies resolve contradictions in biological activity data between structurally similar quinazolinone sulfonamides?

Answer:

  • Orthogonal Assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. Western blot for downstream pathway inhibition) .
  • Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis to rule out impurities .
  • Structural Confounders : Compare crystallographic data (e.g., X-ray structures) to confirm conformational differences in analogs .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory vs. anticancer assays) to identify context-dependent activity .

Advanced: How can computational modeling predict the binding mode of this compound with potential protein targets, and what validation steps are required?

Answer:

  • Docking Workflow :
    • Target Selection : Use kinases (e.g., PI3Kγ) with published co-crystal structures (PDB: 2CHX).
    • Ligand Preparation : Optimize compound geometry via DFT (B3LYP/6-31G*).
    • Binding Site Analysis : Identify key residues (e.g., Lys833 in PI3Kγ) for hydrogen bonding with the sulfonamide group .
  • Validation :
    • Mutagenesis : Replace predicted interacting residues (e.g., Tyr867) and measure activity loss.
    • Thermodynamic Profiling : Use ITC to validate docking-predicted ΔG values (±1 kcal/mol tolerance) .
  • Cross-Compound Comparison : Align binding poses with known inhibitors (e.g., Trametinib) to identify conserved motifs .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

  • Storage : Protect from light in amber vials at −20°C under argon atmosphere.
  • Stability :
    • Solution Phase : Stable in DMSO (10 mM) for ≤6 months at −80°C. Avoid freeze-thaw cycles.
    • Solid Phase : Hygroscopic; store with desiccants (silica gel) to prevent hydrolysis of the sulfonamide group .

Advanced: How can researchers address low solubility issues during in vitro testing of this compound?

Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin complexes (10% w/v) to enhance aqueous solubility .
  • Prodrug Derivatization : Introduce phosphate or acetyl groups at the quinazolinone 4-oxo position for transient solubility, followed by enzymatic cleavage in assays .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (70–100 nm diameter) to improve bioavailability in cell culture .

Advanced: What analytical methods are suitable for detecting degradation products of this compound under accelerated stability testing?

Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products. Monitor m/z shifts indicative of hydrolysis (e.g., loss of fluorine or sulfonamide cleavage) .
  • Forced Degradation Studies :
    • Acidic/Base Conditions : Expose to 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidative Stress : Treat with 3% H2O2 at 25°C for 6 hours .
  • Quantification : Degradation ≤5% under ICH Q1A(R2) guidelines is acceptable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.